2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a pyrrolidine ring, a pyridine ring, and an ethanone group
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been reported to exhibit selectivity towards various biological targets . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions . The exact mode of action for this compound would need to be determined experimentally.
Biochemical Pathways
Again, without specific studies, it’s difficult to say which biochemical pathways this compound might affect. Pyrrolidine derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. For instance, the presence of a pyrrolidine ring can enhance the three-dimensional coverage of the molecule, potentially affecting its pharmacokinetic profile .
Biochemical Analysis
Biochemical Properties
2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known to interact with enzymes such as α-glucosidase and aldose reductase, potentially inhibiting their activity . These interactions are crucial as they can modulate the biochemical pathways involving these enzymes, thereby influencing metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that pyrrolidine derivatives can affect the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses . By modulating COX-2 activity, this compound may alter inflammatory signaling pathways, impacting cellular functions and responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, leading to enzyme inhibition or activation . Additionally, the pyridine moiety may interact with nucleic acids, potentially influencing gene expression by binding to DNA or RNA sequences.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can exhibit varying degrees of stability, with some compounds maintaining their activity over extended periods . Long-term exposure to this compound may lead to sustained modulation of cellular processes, depending on its stability and degradation profile.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At higher doses, it may induce toxic or adverse effects . For instance, high doses of pyrrolidine derivatives have been associated with cytotoxicity and adverse effects on organ function in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s pyrrolidine ring may interact with efflux transporters such as P-glycoprotein, influencing its distribution and accumulation in tissues . These interactions are crucial for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific cellular compartments or organelles, where it can exert its biochemical effects. For instance, it may localize to the nucleus, where it can interact with nucleic acids and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Attachment of Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions, where a pyridine derivative reacts with the pyrrolidine ring.
Formation of Ethanone Group: The ethanone group is introduced through acylation reactions, where an acylating agent reacts with the pyrrolidine-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The exact methods can vary depending on the scale and desired application.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities.
Pyridine Derivatives: Compounds such as 4-pyridone and 4-pyridinecarboxylic acid are structurally related.
Uniqueness
2-Ethoxy-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is unique due to its combination of a pyrrolidine ring, a pyridine ring, and an ethanone group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-ethoxy-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-17-10-13(16)15-8-5-12(9-15)18-11-3-6-14-7-4-11/h3-4,6-7,12H,2,5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRSROKJFFDPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)OC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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